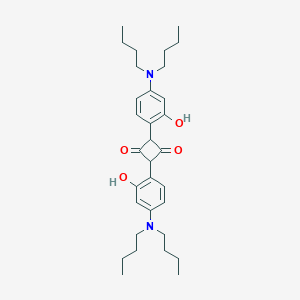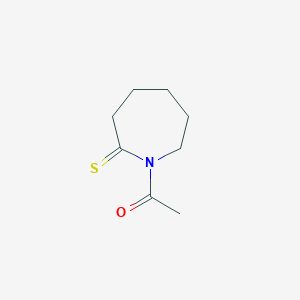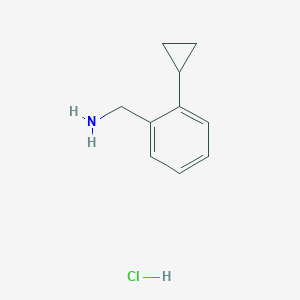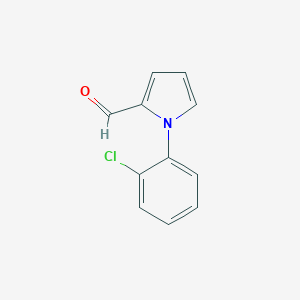
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, closely related to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, often involves the use of Vilsmeier-Haack reagents or related methods. These processes yield various pyrrole carbaldehydes, demonstrating the versatility and adaptability of synthetic strategies for such compounds (Hu et al., 2010). Moreover, oxidative annulation and Csp3-H to C═O oxidation provide an efficient pathway to synthesize pyrrole-2-carbaldehyde derivatives, indicating a broad applicability of these methods in generating structurally diverse pyrroles (Wu et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by X-ray crystallography, revealing insights into their conformations and interactions. For instance, the structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally analogous to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, was determined, showing the aldehydic fragment almost coplanar with the adjacent pyrazole ring, highlighting the planarity and potential for π-π interactions within such molecules (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional versatility. For example, photoinduced chlorine atom-transfer cyclization/photohydrolysis of certain pyrrole carbaldehydes leads to the synthesis of benzoyl-substituted fused pyrroles, showcasing the complex reactivity of these compounds under photochemical conditions (Lu et al., 2012).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility and crystallinity, are crucial for their application in material science and organic synthesis. The crystal structures often reveal significant aspects of their physical behavior, including molecular packing, hydrogen bonding, and potential for molecular recognition and assembly. However, specific details on the physical properties of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde were not directly found in the provided literature.
Chemical Properties Analysis
The chemical properties of pyrrole derivatives are influenced by their molecular structure, particularly the presence of functional groups such as carbaldehyde. These groups can participate in various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, indicating a broad range of chemical behavior that can be harnessed for synthetic applications. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives via Lewis acid-catalyzed reactions of 1-(2-isocyanophenyl)pyrroles with aldehydes or ketones showcases the reactivity of pyrrole carbaldehydes in forming complex heterocyclic systems (Kobayashi et al., 2001).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, a compound of interest in chemical research, has been used in various synthetic processes and chemical reactions. For instance:
Synthesis of Pyrazolo[4,3-c]pyridines : The compound 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally related to 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde, has been utilized in Sonogashira-type cross-coupling reactions. These reactions lead to the production of 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are further processed to form 1-phenylpyrazolo[4,3-c]pyridines and related compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).
Formation of Benzimidazole Derivatives : A study reported the reaction of 2-chlorocyclohepta[b]pyrrole-3-carbaldehyde with o-phenylenediamine, leading to the formation of benzimidazole derivatives. This showcases the reactivity of similar chloro-carbaldehyde compounds in forming heterocyclic structures (Abe & Emoto, 1990).
Crystal Structure Analysis : The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been synthesized and analyzed for its crystal structure using X-ray diffraction. This study is significant for understanding the molecular geometry and interactions of chloro-substituted carbaldehydes (Xu & Shi, 2011).
Biological Applications
The related compounds of 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde have also found applications in biology:
Antimicrobial Activity of Chitosan Schiff Bases : Chitosan Schiff bases, synthesized using heteroaryl pyrazole derivatives such as 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, show significant antimicrobial activity. This highlights the potential use of chloro-substituted carbaldehydes in developing antimicrobial agents (Hamed et al., 2020).
Synthesis of Single Molecule Magnets : The application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand in the coordination of paramagnetic transition metal ions, led to the creation of a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, indicating the role of similar carbaldehydes in the synthesis of magnetic materials (Giannopoulos et al., 2014).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
Related compounds have been associated with antileishmanial and antimalarial activities, suggesting that they may affect pathways related to these diseases .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities, suggesting that they may have similar effects .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGBSDXOHAFIOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390249 |
Source


|
| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124695-22-3 |
Source


|
| Record name | 1-(2-Chloro-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)
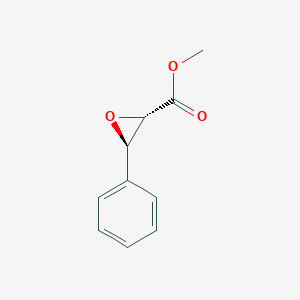
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)
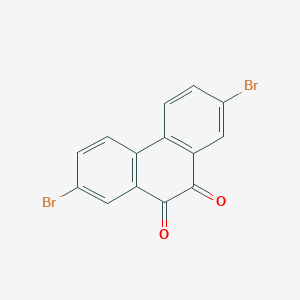

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
